Butyl[(2,3-dichlorophenyl)methyl]amine

Catalog No.
S1747657
CAS No.
774556-27-3
M.F
C11H15Cl2N
M. Wt
232.15g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Butyl[(2,3-dichlorophenyl)methyl]amine

CAS Number

774556-27-3

Product Name

Butyl[(2,3-dichlorophenyl)methyl]amine

IUPAC Name

N-[(2,3-dichlorophenyl)methyl]butan-1-amine

Molecular Formula

C11H15Cl2N

Molecular Weight

232.15g/mol

InChI

InChI=1S/C11H15Cl2N/c1-2-3-7-14-8-9-5-4-6-10(12)11(9)13/h4-6,14H,2-3,7-8H2,1H3

InChI Key

ZGDTYTOWDSIEQR-UHFFFAOYSA-N

SMILES

CCCCNCC1=C(C(=CC=C1)Cl)Cl

Canonical SMILES

CCCCNCC1=C(C(=CC=C1)Cl)Cl

Synthesizing Chiral Drug Intermediates by Biocatalysis

Specific Scientific Field: Applied Biochemistry and Biotechnology

Summary of the Application: The chiral feature is a critical factor for the efficacy and safety of many therapeutic agents. Biocatalysis is becoming a key subassembly in the medicinal chemist’s toolbox. The intermediates of many important therapeutic agents have been successfully synthesized via biocatalysis .

Methods of Application or Experimental Procedures: Biocatalysis systems (both whole-cell and isolated enzyme systems) are increasingly used as a synthetic route to produce complex molecules in industrial fields, such as synthesis of high value-added chemicals and drug intermediates .

Results or Outcomes: A key alcohol intermediate for the synthesis of the atazanavir (an HIV endopeptidase inhibitor and an acyclic aza-peptidomimetic), the tert-butyl ((2S,3R)-4-chloro-3-hydroxy-1-phenylbutan-2-yl)carbamate, was obtained by using Rhodococcus erythropolis SC 13854 (R. erythropolis SC 13854) with 95% yield and 99% e.e. value .

Synthesis, X-ray, DFT, Hirshfeld Surface Analysis, Molecular Docking, Urease Inhibition, Antioxidant, Cytotoxicity, DNA Protection, and DNA Binding Properties

Specific Scientific Field: Structural Chemistry

Summary of the Application: 5-(tert-butyl)-N-(2,4-dichlorophenyl)-1H-1,2,4-triazol-3-amine was synthesized in four steps starting from pivalic acid via thiourea formation followed by heterocyclization with hydrazine hydrate .

Methods of Application or Experimental Procedures: The structure was established by spectroscopic data, elemental analysis, and substantiated by single-crystal X-ray crystallography .

Results or Outcomes: The inhibitory activity of the compound against the Jack bean urease revealed significant inhibition IC 50 value 0.21 ± 0.2 μM (~ 100-folds higher than standard). The compound was also evaluated for antioxidant scavenging activities against DPPH and showed promising antioxidant property with an IC 50 value of 0.45 μg/mL. In addition, the compound was also tested for cytotoxicity using brine shrimp lethality bioassay and LD 50 was found to be 0.5 μg/mL .

Suzuki–Miyaura Coupling

Specific Scientific Field: Organic Chemistry

Summary of the Application: Suzuki–Miyaura (SM) cross-coupling is a widely-applied transition metal catalysed carbon–carbon bond forming reaction. Its success originates from a combination of exceptionally mild and functional group tolerant reaction conditions, with a relatively stable, readily prepared and generally environmentally benign organoboron reagent .

Methods of Application or Experimental Procedures: The SM coupling reaction conjoins chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst. Oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form the new Pd–C bond .

Results or Outcomes: The Lewis basicity of the ligand determines the reactivity of the boron reagent; for example, BH 3 ·THF > BH 3 ·SMe 2 > BH 3 ·NR 3.

Chemical Supplier

Specific Scientific Field: Chemical Supply

Methods of Application or Experimental Procedures: This compound can be used in various chemical reactions as a reagent. The specific procedures would depend on the nature of the reaction .

Results or Outcomes: The outcomes would vary based on the specific reaction in which this compound is used .

Butyl[(2,3-dichlorophenyl)methyl]amine is a chemical compound characterized by the molecular formula C11H16Cl2N. It features a butyl group attached to a 2,3-dichlorophenylmethylamine moiety, which contributes to its unique properties. This compound is often encountered in the context of organic synthesis and medicinal chemistry, where it serves as an important intermediate in the development of various pharmaceuticals and agrochemicals.

  • Oxidation: The compound can be oxidized using agents such as potassium permanganate or hydrogen peroxide, leading to the formation of carboxylic acids or ketones.
  • Reduction: Reduction reactions can be performed using lithium aluminum hydride or sodium borohydride, yielding amines or alcohols.
  • Substitution: The chlorine atoms in the compound can be replaced through nucleophilic substitution reactions, typically involving strong bases like sodium hydroxide.

Common Reaction Conditions

  • Oxidation: Conducted in acidic or neutral conditions using potassium permanganate.
  • Reduction: Performed in anhydrous ether with lithium aluminum hydride.
  • Substitution: Carried out in aqueous or organic solvents with sodium hydroxide or other strong bases.

The synthesis of Butyl[(2,3-dichlorophenyl)methyl]amine typically involves the reaction of 2,3-dichlorobenzyl chloride with butylamine. This reaction is generally carried out in the presence of a base such as sodium hydroxide or potassium carbonate within an organic solvent like dichloromethane or toluene under reflux conditions. The final product is often converted to its hydrochloride salt by treatment with hydrochloric acid.

Industrial Production

In industrial settings, the synthesis follows similar routes but on a larger scale, utilizing industrial-grade reagents and solvents. Careful control of reaction conditions is essential to ensure high yields and purity. Purification methods such as recrystallization are commonly employed for the final product.

Butyl[(2,3-dichlorophenyl)methyl]amine finds applications across various fields:

  • Chemistry: Serves as an intermediate in synthesizing more complex organic compounds.
  • Biology: Investigated for its potential biological activity and interactions with biomolecules.
  • Medicine: Explored for therapeutic properties and as a precursor for drug development.
  • Industry: Utilized in producing specialty chemicals and materials.

Several compounds share structural similarities with Butyl[(2,3-dichlorophenyl)methyl]amine:

  • Butyl[(3,4-dichlorophenyl)methyl]amine
  • Butyl[(2,4-dichlorophenyl)methyl]amine

Uniqueness

What distinguishes Butyl[(2,3-dichlorophenyl)methyl]amine from these similar compounds is its specific substitution pattern on the phenyl ring. This unique arrangement can significantly influence its reactivity and interactions with other molecules, potentially leading to different chemical and biological properties compared to its analogs.

XLogP3

3.8

Dates

Last modified: 08-15-2023

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